molecular formula C21H17NO2 B14594284 Benzamide, N-phenyl-2-(phenylacetyl)- CAS No. 60984-32-9

Benzamide, N-phenyl-2-(phenylacetyl)-

Cat. No.: B14594284
CAS No.: 60984-32-9
M. Wt: 315.4 g/mol
InChI Key: ZLRLPDPKNRTHSM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-phenyl-2-(phenylacetyl)- typically involves the reaction of benzoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with phenylacetic acid to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Benzamide, N-phenyl-2-(phenylacetyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-phenyl-2-(phenylacetyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles replace the phenylacetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

Benzamide, N-phenyl-2-(phenylacetyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-phenyl-2-(phenylacetyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-phenylbenzamide: A derivative with a phenyl group attached to the nitrogen atom.

    Phenylacetic acid: A precursor in the synthesis of Benzamide, N-phenyl-2-(phenylacetyl)-.

Uniqueness

Benzamide, N-phenyl-2-(phenylacetyl)- is unique due to the presence of both benzamide and phenylacetyl moieties, which confer distinct chemical and biological properties

Properties

CAS No.

60984-32-9

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

N-phenyl-2-(2-phenylacetyl)benzamide

InChI

InChI=1S/C21H17NO2/c23-20(15-16-9-3-1-4-10-16)18-13-7-8-14-19(18)21(24)22-17-11-5-2-6-12-17/h1-14H,15H2,(H,22,24)

InChI Key

ZLRLPDPKNRTHSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C(=O)NC3=CC=CC=C3

Origin of Product

United States

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